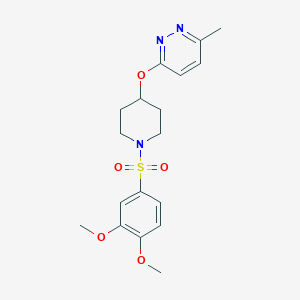
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains a sulfonyl group attached to the piperidine ring and a dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen atoms in the pyridazine and piperidine rings would add to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and dimethoxyphenyl groups. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles . The dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the nitrogen atoms in the pyridazine and piperidine rings would likely make the compound somewhat polar . The presence of the sulfonyl group could potentially make the compound acidic .Aplicaciones Científicas De Investigación
Vasodilators and Hypotensives
Compounds like pyrimidine and triazine 3-oxide sulfates, which may share structural similarities with the compound , have been identified as a new family of vasodilators. These compounds are known for their ability to act as hypotensives, apparently through direct vasodilation. This suggests potential applications in treating conditions that benefit from vasodilation, such as hypertension and other cardiovascular diseases (McCcall et al., 1983).
Antidepressant Metabolism
The oxidative metabolism of novel antidepressants, like Lu AA21004, involves complex processes including the formation of various metabolites. This study's relevance to the compound lies in the illustration of metabolic pathways and enzyme interactions, which could be vital for understanding the metabolism of new chemical entities in drug development (Hvenegaard et al., 2012).
PI3Kα Inhibitors
Research on PI3Kα inhibitors, which are significant in cancer treatment, shows the evaluation of substituted alcohols as replacements for parts of the molecule. This indicates the compound’s potential application in oncology, specifically in the development of cancer therapeutics (Lanman et al., 2014).
Antioxidant and Anticholinesterase Activity
Studies on sulfonyl hydrazone scaffolds and piperidine derivatives reveal antioxidant capacity and anticholinesterase activity. These properties suggest applications in neurodegenerative disease treatment and the management of oxidative stress-related conditions (Karaman et al., 2016).
Antimicrobial Activity
The synthesis and evaluation of certain piperidine derivatives against bacterial and fungal pathogens indicate potential antimicrobial applications. This suggests the compound could be investigated for use in treating infections caused by various pathogens (Vinaya et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound “3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine” is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s known that piperidine derivatives can act as inhibitors for certain kinases . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors
Biochemical Pathways
Piperidine derivatives are known to have diverse pharmacological activities, which suggests they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have diverse pharmacological activities, suggesting they may have multiple molecular and cellular effects .
Propiedades
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-13-4-7-18(20-19-13)26-14-8-10-21(11-9-14)27(22,23)15-5-6-16(24-2)17(12-15)25-3/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHUYRKDJZHAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

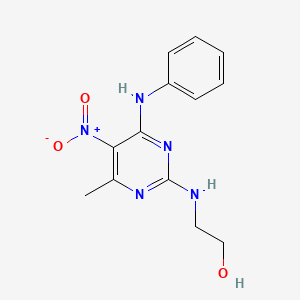
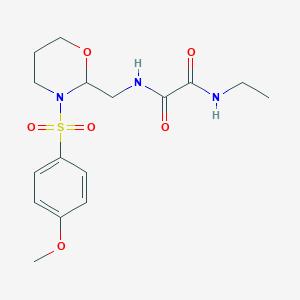
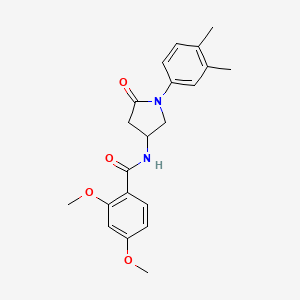
![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2744350.png)

![N-{4-[(5-formyl-2-methoxybenzyl)oxy]phenyl}acetamide](/img/structure/B2744352.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2744354.png)
![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride](/img/structure/B2744357.png)
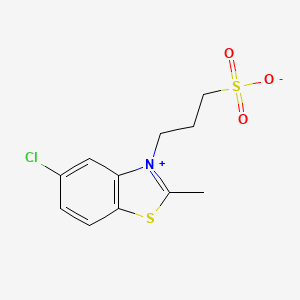
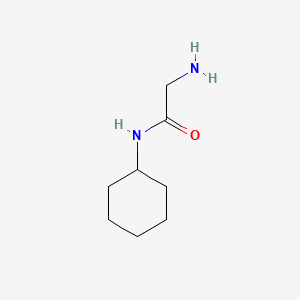
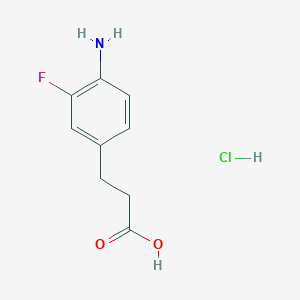
![2-Amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744363.png)
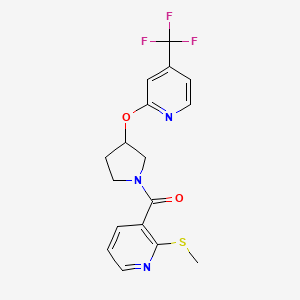
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2744367.png)